2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a chemical compound with the molecular formula C26H45NO9 and a molecular weight of 515.64 g/mol . It is a derivative of galactopyranosylamine, where the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring are esterified with pivaloyl groups. This compound is often used in organic synthesis and research due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that n-glycosides, a class of compounds to which this molecule belongs, interact with proteins and enzymes on the cell surface . They also interact with RNA or the backbone phosphate of DNA .
Mode of Action
It’s known that n-glycosides can exert important effects on many complex biological events .
Biochemical Pathways
N-glycosides are known to influence a variety of biological processes, including cellular recognition, immune response, cell migration, inflammation, carbohydrate recognition, tumor metastasis, and viral infections .
Result of Action
It’s known that n-glycosides can have diverse biological properties such as antimicrobial, anti-inflammatory, anti-influenza, antiviral, and antitumor activities .
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine typically involves the esterification of beta-D-galactopyranosylamine with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine undergoes various chemical reactions, including:
Substitution Reactions: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the parent galactopyranosylamine and pivalic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include acids, bases, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including nucleosides and glycosides.
Chiral Auxiliaries: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in studies related to carbohydrate chemistry and glycobiology, particularly in the synthesis of glycan derivatives and analogs.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the design of glycosylated drugs and prodrugs.
Comparison with Similar Compounds
Similar compounds to 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine include:
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosylamine: This compound has acetyl groups instead of pivaloyl groups and is used in similar applications but may have different reactivity and solubility properties.
2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosylamine: This derivative has benzoyl groups and is used in the synthesis of aromatic glycosides.
The uniqueness of this compound lies in its bulky pivaloyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZVEFFDTWBGV-DISONHOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428796 | |
Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108342-87-6 | |
Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine enable diastereoselective Strecker synthesis of α-amino acids?
A1: this compound serves as a chiral auxiliary in the Strecker reaction. This reaction involves the addition of a cyanide source to an imine, formed between an aldehyde and an amine. In this case, this compound acts as the chiral amine component, forming a chiral imine with the aldehyde. This chirality induces diastereoselectivity in the subsequent cyanide addition, leading to a preference for one diastereomer of the resulting α-aminonitrile. The research highlights that high yields and diastereomeric excesses can be achieved using this approach. []
Q2: What role do Lewis acids play in reactions involving this compound?
A2: Lewis acids act as catalysts, enhancing both the yield and diastereoselectivity of reactions involving this compound. In the Strecker synthesis, they likely activate the imine, making it more susceptible to cyanide addition. Furthermore, the research indicates that Lewis acids facilitate Ugi four-component reactions where this compound is a reactant. These multi-component reactions offer a versatile approach for synthesizing a variety of complex molecules, and the positive influence of Lewis acids underscores their importance in these synthetic strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.